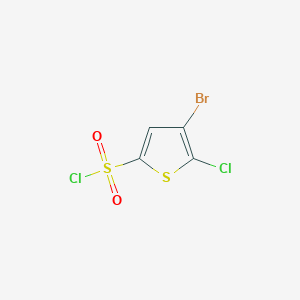
3-Amino-3-(3-hydroxyphenyl)propanoic acid
Übersicht
Beschreibung
3-Amino-3-(3-hydroxyphenyl)propanoic acid is a major metabolite of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins . It is suspected to have antioxidant properties and is actively absorbed by the monocarboxylic acid transporter (MCT) in intestinal Caco-2 cell monolayers .
Synthesis Analysis
The synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic acid involves the reaction of N-(4-hydroxyphenyl)-β-alanine hydrazide with aromatic aldehydes in methanol at reflux temperature . The presence of particular substitution patterns in the benzene ring as well as a mono substituent of the azomethine fragment caused the formation of geometrical isomers .Molecular Structure Analysis
The molecular formula of 3-Amino-3-(3-hydroxyphenyl)propanoic acid is C9H11NO3 . Its molecular weight is 181.19 g/mol . The IUPAC name is (3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid .Chemical Reactions Analysis
The chemical reactions of 3-Amino-3-(3-hydroxyphenyl)propanoic acid are influenced by the presence of particular substitution patterns in the benzene ring as well as a mono substituent of the azomethine fragment . This leads to the formation of geometrical isomers .Physical And Chemical Properties Analysis
3-Amino-3-(3-hydroxyphenyl)propanoic acid is a solid at room temperature . It has a melting point of 235-236°C . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Renewable Building Block for Polybenzoxazine
3-Amino-3-(3-hydroxyphenyl)propanoic acid, known as phloretic acid (PA), has been explored as a renewable building block in the synthesis of polybenzoxazine. It provides phenolic functionalities to molecules like ethylene glycol and polyethylene glycol, which can then be polymerized into materials with properties suitable for various applications. This approach using renewable phloretic acid is a sustainable alternative to phenol, offering specific properties of benzoxazine to aliphatic molecules (Trejo-Machin et al., 2017).
Functional Modification in Hydrogel Preparation
In the preparation of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels, 3-Amino-3-(3-hydroxyphenyl)propanoic acid and other amine compounds are used for functional modification. The modification increases the swelling of polymers and enhances their thermal stability. These polymers show promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Asymmetric Synthesis
The compound is involved in the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines. The synthesis includes the formation of benzyl bromides and alkylation of glycine enolate derivatives, showing its utility in complex chemical synthesis processes (Monclus et al., 1995).
Synthesis of Furoquinolinone and Angelicin Derivatives
The oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid is used in a novel approach to synthesize furoquinolinone and angelicin derivatives. This method involves a cascade transition-metal catalyzed sequence, highlighting the compound's role in creating complex molecular structures (Ye, Zhang, & Fan, 2012).
Computational Peptidology
3-Amino-3-(3-hydroxyphenyl)propanoic acid is studied in computational peptidology, particularly in the chemical reactivity analysis of antifungal tripeptides. This includes predicting pKa values and bioactivity scores, essential for drug design processes (Flores-Holguín et al., 2019).
Flame Retardancy in Cellulose Fabrics
The compound is explored for its application in enhancing flame retardancy of cellulose fabrics. Its use in flame-retardant treatments for cellulose fibers demonstrates its potential in developing safer and more efficient materials (Zhang, Kim, & Lee, 2008).
Safety And Hazards
3-Amino-3-(3-hydroxyphenyl)propanoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
The development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens is a promising future direction for 3-Amino-3-(3-hydroxyphenyl)propanoic acid . It has shown substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .
Eigenschaften
IUPAC Name |
3-amino-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNEKBZZXSUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377435 | |
| Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-hydroxyphenyl)propanoic acid | |
CAS RN |
26049-12-7, 102872-33-3 | |
| Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-3-(3-hydroxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)
![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)
![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)




![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)





![5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1273763.png)